![molecular formula C18H21N3O5 B12464483 N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine](/img/structure/B12464483.png)
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine is a compound that combines an azobenzene moiety with a mannopyranosylamine group
準備方法
The synthesis of N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine typically involves the coupling of an azobenzene derivative with a mannopyranosylamine. One common method includes the use of N-octadecyl-d-mannopyranosylamine, which is synthesized in-house and confirmed by characterization with FTIR and NMR . The reaction conditions often involve specific temperatures and solvents to ensure the successful coupling of the two components.
化学反応の分析
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the cleavage of the azo bond.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine has several scientific research applications:
作用機序
The mechanism of action of N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine involves its interaction with specific molecular targets and pathways. The mannopyranosylamine group can bind to mannose receptors on cell surfaces, facilitating targeted delivery and uptake. The azobenzene moiety can undergo photoisomerization, which can be exploited in various applications such as controlled drug release .
類似化合物との比較
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine can be compared with other similar compounds, such as:
N-{4-[(E)-phenyldiazenyl]anilino}carbonylglutamic acid: This compound also contains an azobenzene moiety but differs in its functional groups and applications.
4-[(E)-phenyldiazenyl]phenylacetic acid: Another azobenzene derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of the azobenzene and mannopyranosylamine groups, which confer specific binding and reactivity characteristics .
特性
分子式 |
C18H21N3O5 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-phenyldiazenylanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H21N3O5/c22-10-14-15(23)16(24)17(25)18(26-14)19-11-6-8-13(9-7-11)21-20-12-4-2-1-3-5-12/h1-9,14-19,22-25H,10H2/t14-,15-,16+,17+,18-/m1/s1 |
InChIキー |
XLLPWDQXXAEDJC-DFBDCSAJSA-N |
異性体SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


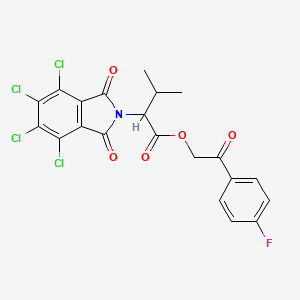
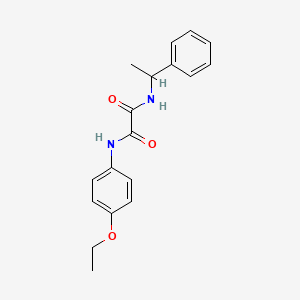
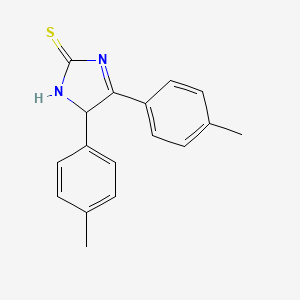
![2-(4-Bromophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464423.png)
![3-{[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B12464429.png)
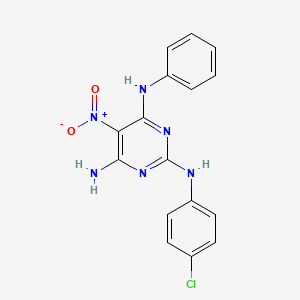
![1-Acetyl-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12464449.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B12464459.png)
![(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide](/img/structure/B12464466.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12464478.png)
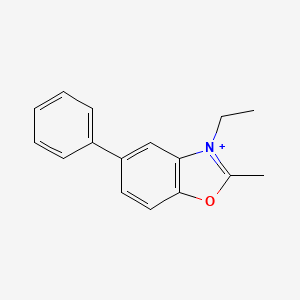
![10-acetyl-11-(3,4-dimethoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12464498.png)
![N-(diphenylmethyl)-5-[2-(methylamino)propanamido]-3-(3-methylbutanoyl)-6-oxo-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide](/img/structure/B12464511.png)
